![molecular formula C25H25N3O4S B563523 5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione CAS No. 326496-05-3](/img/structure/B563523.png)
5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biological Activity and Pharmaceutical Potential
Compounds structurally related to 5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione have been synthesized and evaluated for their biological activities, particularly focusing on their hypoglycemic and hypolipidemic properties. For instance, a series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and assessed for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo in genetically diabetic mice. A specific compound, 5-(4-[2-[N-methyl-(5-phenyl-pyridin-2-yl)amino]ethoxy]benzyl)thiazolidine-2,4-dione, was highlighted for its significant biological activities, marking it as a candidate for further pharmacological studies (Kim et al., 2004).
Antidiabetic and Hypolipidemic Properties
The antidiabetic and hypolipidemic properties of 5-substituted thiazolidine-2, 4-diones have been a subject of extensive research, with more than 100 derivatives being prepared and their activities evaluated in genetically obese and diabetic mice. A specific study outlined the structure-activity relationship, emphasizing the significance of the 5-(4-oxybenzyl) moiety for substantial activity. Among these derivatives, certain compounds exhibited remarkably favorable properties in terms of activity and toxicity, positioning them as potential candidates for diabetes treatment (Sohda et al., 1982).
Molecular Design and Synthesis
The molecular design and synthesis of imidazopyridine thiazolidine-2,4-diones, closely related to the chemical structure of interest, have been carried out with a focus on developing novel hypoglycemic compounds. The synthesized series was evaluated for its effect on insulin-induced adipocyte differentiation and its hypoglycemic activity in vivo. This research lays a foundation for understanding the structure-activity relationships and developing clinically viable compounds (Oguchi et al., 2000).
Antimicrobial Activity
A study dedicated to discovering potential antimicrobial agents among 4-thiazolidine(thi) ones evaluated 5-R,R’-Enamin(thi)ones of thiazolidinone series for their antibacterial properties. The research highlighted the use of certain derivatives as effective building blocks for synthesizing bioactive compounds and identified compounds with distinct antimicrobial effects. This study provides insight into the 'structure – antimicrobial activity' relationships, guiding the design and search for new antimicrobial agents (Derkach et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
5-[[4-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-28(23-12-11-21(16-26-23)32-17-19-5-3-2-4-6-19)13-14-31-20-9-7-18(8-10-20)15-22-24(29)27-25(30)33-22/h2-12,16,22H,13-15,17H2,1H3,(H,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXYHHMXZGCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747133 |
Source


|
| Record name | 5-{[4-(2-{[5-(Benzyloxy)pyridin-2-yl](methyl)amino}ethoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326496-05-3 |
Source


|
| Record name | 5-[[4-[2-[Methyl[5-(phenylmethoxy)-2-pyridinyl]amino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326496-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-{[4-(2-{[5-(Benzyloxy)pyridin-2-yl](methyl)amino}ethoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

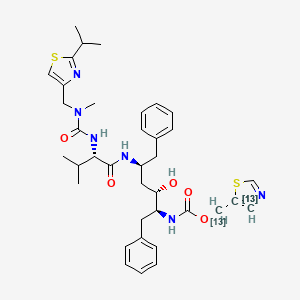
![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)
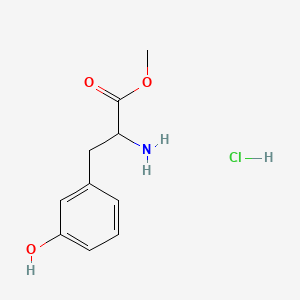
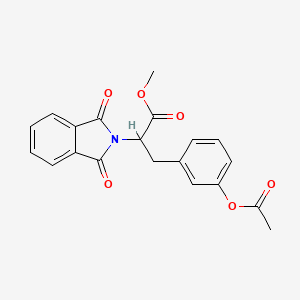
![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B563445.png)

![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoate](/img/structure/B563447.png)
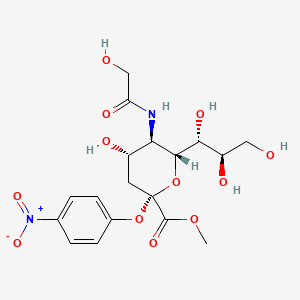

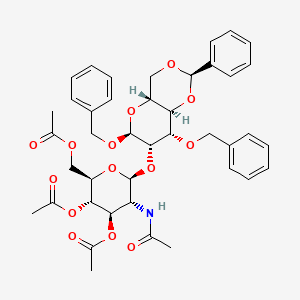
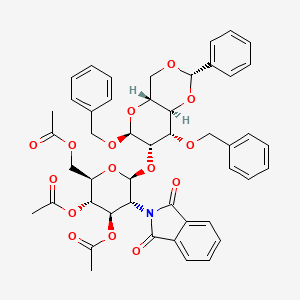
![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)
![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)
![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)